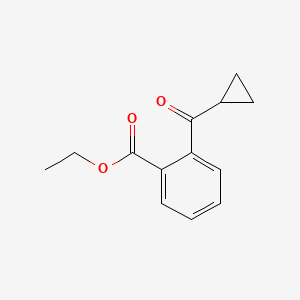

2-羧乙氧基苯基环丙基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the formula C₁₃H₁₄O₃ . It is a colorless oil and is often used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Carboethoxyphenyl cyclopropyl ketone is represented by the formula C₁₃H₁₄O₃ . The InChI code for this compound is 1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 .Chemical Reactions Analysis

Cyclopropyl ketones, such as 2-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation cross-coupling reactions . These reactions typically involve the use of a catalyst and can result in the formation of 1,3-difunctionalized, ring-opened products .Physical And Chemical Properties Analysis

2-Carboethoxyphenyl cyclopropyl ketone has a molecular weight of 218.25 . It is a colorless oil and is often used for research and development purposes .科学研究应用

多米诺碳正离子重排

芳基-2-(N-甲基/苄基-3-吲哚基)环丙基酮经历意外的多米诺碳正离子重排,形成 2-芳酰-3-芳基-1H-环戊[c]咔唑。这种转化涉及多个级联事件,包括亲电开环、分子间烯醇捕获、亲电二聚化和分子内羟醛缩合,从而形成环戊烯环 (Venkatesh 等人,2002).

金催化的水合

在 2-苯基-或 2,2-二苯基环丙基乙炔的金催化水合中,环丙基甲基酮是独家产生的。这与 Ag(I)-或 Fe(III)-催化水合形成对比,突出了金属-炔烃配合物的差异 (Velegraki & Stratakis, 2013).

合成应用

α-[双(甲硫代)亚甲基]烷基-2-(杂芳基)环丙基酮的多米诺碳正离子重排根据所使用的杂芳基和酸催化剂显示出不同的结果,提出了这些转化的可能机制 (Peruncheralathan 等人,2004).

环丙烷化

一种新方法利用光催化进行芳基环丙基酮与烯烃的甲酸 [3+2] 反应,生成取代的环戊烷环。这涉及酮的一电子还原为自由基阴离子 (Lu, Shen, & Yoon, 2011).

氢借用催化

一种铱催化的氢借用过程与邻二取代苯基和环丙基酮形成 α-支链酮。这种策略性应用扩展了催化的范围,并实现了酮的进一步功能化 (Frost 等人,2015).

对映选择性反应

手性磷酸催化的外消旋环丙基酮的对映选择性重排提供了二氢呋喃。该过程涉及供体-受体环丙烷底物的活化和随后的环化 (Ortega 等人,2018).

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(cyclopropanecarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHDRDYCXFGBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642489 |

Source

|

| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxyphenyl cyclopropyl ketone | |

CAS RN |

898789-89-4 |

Source

|

| Record name | Ethyl 2-(cyclopropylcarbonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。